REACTION_CXSMILES
|
[C:1]1([S:7][C:8]2[CH:9]=[C:10]([SH:14])[CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].Cl[C:18]1[C:19](C2C=CC=CC=2)=[C:20]([S:24][C:25]2[CH:30]=[CH:29][CH:28]=[C:27](Cl)[C:26]=2C2C=CC=CC=2)[CH:21]=[CH:22][CH:23]=1>CN1CCCC1=O>[C:1]1([S:7][C:8]2[CH:9]=[C:10]([S:14][C:29]3[CH:28]=[CH:27][CH:26]=[C:25]([S:24][C:20]4[CH:21]=[CH:22][CH:23]=[CH:18][CH:19]=4)[CH:30]=3)[CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
436 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
m-chlorophenyl phenylsulfide
|
Quantity
|
376 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)SC1=C(C(=CC=C1)Cl)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the water content, 20 g of cuprous chloride
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC=1C=C(C=CC1)SC1=CC(=CC=C1)SC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |